molecular formula C14H10BrClN2O B11567819 2-bromo-N'-[(E)-(3-chlorophenyl)methylidene]benzohydrazide

2-bromo-N'-[(E)-(3-chlorophenyl)methylidene]benzohydrazide

Cat. No.: B11567819
M. Wt: 337.60 g/mol
InChI Key: ZOEDQJOFLWJQDJ-RQZCQDPDSA-N
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Description

2-bromo-N’-[(E)-(3-chlorophenyl)methylidene]benzohydrazide is a chemical compound belonging to the class of benzohydrazides. Benzohydrazides are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, antimalarial, and antitubercular properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N’-[(E)-(3-chlorophenyl)methylidene]benzohydrazide typically involves the condensation reaction between 2-bromobenzohydrazide and 3-chlorobenzaldehyde. The reaction is carried out in a suitable solvent, such as methanol or ethanol, under reflux conditions. The reaction mixture is then cooled to room temperature, and the resulting precipitate is filtered and purified .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

2-bromo-N’-[(E)-(3-chlorophenyl)methylidene]benzohydrazide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms in the compound can participate in nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

    Condensation Reactions: The hydrazide group can react with carbonyl compounds to form hydrazones.

Common Reagents and Conditions

Major Products Formed

    Substitution Products: Derivatives with different substituents on the aromatic ring.

    Oxidation Products: Compounds with additional oxygen-containing functional groups.

    Reduction Products: Compounds with reduced functional groups.

Scientific Research Applications

2-bromo-N’-[(E)-(3-chlorophenyl)methylidene]benzohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-bromo-N’-[(E)-(3-chlorophenyl)methylidene]benzohydrazide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to the disruption of essential biological pathways. Additionally, it can bind to receptors and modulate their activity, resulting in therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-bromo-N’-[(E)-(2,3-dichlorophenyl)methylidene]benzohydrazide
  • 4-bromo-N’-[(3-chloro-2-hydroxyphenyl)methylidene]benzohydrazide
  • 2-bromo-N’-[(3-ethoxy-4-hydroxybenzylidene)benzohydrazide]

Uniqueness

2-bromo-N’-[(E)-(3-chlorophenyl)methylidene]benzohydrazide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of both bromine and chlorine atoms in the aromatic rings enhances its potential as a versatile intermediate in organic synthesis and drug development .

Properties

Molecular Formula

C14H10BrClN2O

Molecular Weight

337.60 g/mol

IUPAC Name

2-bromo-N-[(E)-(3-chlorophenyl)methylideneamino]benzamide

InChI

InChI=1S/C14H10BrClN2O/c15-13-7-2-1-6-12(13)14(19)18-17-9-10-4-3-5-11(16)8-10/h1-9H,(H,18,19)/b17-9+

InChI Key

ZOEDQJOFLWJQDJ-RQZCQDPDSA-N

Isomeric SMILES

C1=CC=C(C(=C1)C(=O)N/N=C/C2=CC(=CC=C2)Cl)Br

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NN=CC2=CC(=CC=C2)Cl)Br

Origin of Product

United States

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